molecular formula C8H7F2NO B13038398 (R)-5,6-Difluoro-2,3-dihydrobenzofuran-3-amine

(R)-5,6-Difluoro-2,3-dihydrobenzofuran-3-amine

Cat. No.: B13038398
M. Wt: 171.14 g/mol
InChI Key: NKOQNQIOPYUDTK-UHFFFAOYSA-N
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Description

®-5,6-Difluoro-2,3-dihydrobenzofuran-3-amine is a chemical compound that belongs to the class of benzofurans. This compound is characterized by the presence of two fluorine atoms at the 5 and 6 positions of the benzofuran ring, and an amine group at the 3 position. The ® designation indicates that the compound is the R-enantiomer, meaning it has a specific three-dimensional arrangement that distinguishes it from its mirror image, the S-enantiomer.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5,6-Difluoro-2,3-dihydrobenzofuran-3-amine typically involves several steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzofuran Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 2-hydroxybenzaldehyde derivative.

    Introduction of Fluorine Atoms: The fluorine atoms can be introduced via electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Industrial Production Methods

In an industrial setting, the production of ®-5,6-Difluoro-2,3-dihydrobenzofuran-3-amine may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the use of chiral catalysts to ensure the production of the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

®-5,6-Difluoro-2,3-dihydrobenzofuran-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering the functional groups.

    Substitution: The fluorine atoms and the amine group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorobenzofuran oxides, while substitution reactions can produce a variety of substituted benzofuran derivatives.

Scientific Research Applications

®-5,6-Difluoro-2,3-dihydrobenzofuran-3-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme interactions and receptor binding due to its unique structural features.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ®-5,6-Difluoro-2,3-dihydrobenzofuran-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms and the amine group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (S)-5,6-Difluoro-2,3-dihydrobenzofuran-3-amine: The S-enantiomer of the compound, which has a different three-dimensional arrangement.

    5,6-Difluorobenzofuran: A similar compound lacking the amine group.

    2,3-Dihydrobenzofuran-3-amine: A compound without the fluorine atoms.

Uniqueness

®-5,6-Difluoro-2,3-dihydrobenzofuran-3-amine is unique due to the presence of both fluorine atoms and the amine group, which confer specific chemical and biological properties. The R-enantiomer also has distinct stereochemical characteristics that can influence its interactions and applications.

Properties

Molecular Formula

C8H7F2NO

Molecular Weight

171.14 g/mol

IUPAC Name

5,6-difluoro-2,3-dihydro-1-benzofuran-3-amine

InChI

InChI=1S/C8H7F2NO/c9-5-1-4-7(11)3-12-8(4)2-6(5)10/h1-2,7H,3,11H2

InChI Key

NKOQNQIOPYUDTK-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=CC(=C(C=C2O1)F)F)N

Origin of Product

United States

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